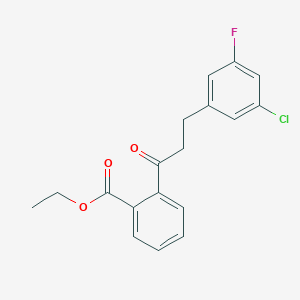

2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone

Übersicht

Beschreibung

2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is an organic compound with the molecular formula C18H16ClFO3 and a molecular weight of 334.77 g/mol . This compound is characterized by the presence of a carboethoxy group, a chloro-fluorophenyl group, and a propiophenone backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid, 3-chloro-5-fluorobenzene, and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Chalcone derivatives, including 2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, have been studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells by targeting multiple pathways, including the inhibition of the NF-kappa B pathway and modulation of mitochondrial functions. Specifically, studies have shown that certain chalcones exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

Chalcone derivatives have also demonstrated antimicrobial activity. In vitro studies have evaluated their effectiveness against biofilm-forming strains of bacteria, such as Nontypeable Haemophilus influenzae (NTHi). For instance, modified chalcone compounds exhibited potent inhibitory effects on biofilm formation, suggesting their potential use in treating infections resistant to conventional antibiotics .

MAO Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO) enzymes by chalcone derivatives. These compounds have shown promise as MAO inhibitors, which could be beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Synthetic Methodologies

The synthesis of chalcone derivatives is relatively straightforward and can be achieved through various methods such as Claisen-Schmidt condensation. Recent advancements in synthetic techniques have allowed for the modification of chalcone structures to enhance their biological activity and selectivity against specific targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of chalcones is crucial for optimizing their therapeutic potential. The presence of specific substituents on the phenyl rings can significantly influence their biological activities. For example, the introduction of halogen atoms or alkoxy groups has been shown to enhance anticancer and antimicrobial activities .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Chalcone derivatives induced apoptosis in DU145 prostate carcinoma cells with IC50 values < 10 µM | Potential development of new anticancer therapies |

| Antimicrobial Efficacy | Modified chalcones showed MBIC50 values significantly lower than traditional antibiotics against NTHi | New therapeutic agents for resistant bacterial infections |

| MAO Inhibition | Certain chalcones exhibited selective inhibition of MAO-B | Possible treatment options for neurodegenerative diseases |

Wirkmechanismus

The mechanism of action of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-Carboethoxy-3-(3-chlorophenyl)propiophenone

- 2’-Carboethoxy-3-(3-fluorophenyl)propiophenone

- 2’-Carboethoxy-3-(3-bromophenyl)propiophenone

Uniqueness

2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS No. 898750-31-7) is an organic compound notable for its structural features, including a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C18H16ClFO3

- Molecular Weight : 334.77 g/mol

- Boiling Point : 461.8 ± 45.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both chloro and fluoro groups enhances its reactivity and binding affinity, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could possess anticancer properties by inhibiting tumor growth through mechanisms similar to those observed in selective estrogen receptor modulators (SERMs) .

- Aromatase Inhibition : Some studies have indicated that compounds structurally related to this compound may act as potent aromatase inhibitors, which are crucial in the treatment of hormone-dependent cancers such as breast cancer .

Data Table: Biological Activity Summary

Case Studies

- Aromatase Inhibition Study :

- Cytotoxicity Assessment :

Research Findings

Recent literature emphasizes the compound's potential as a lead structure for developing new therapeutic agents. The unique combination of chloro and fluoro substituents may enhance its selectivity and potency against specific biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2'-Carboethoxy-3-(3-chlorophenyl)propiophenone | Lacks fluorine substituent | Moderate anticancer activity |

| 2'-Carboethoxy-3-(3-bromophenyl)propiophenone | Bromine instead of chlorine | Lower potency as aromatase inhibitor |

Eigenschaften

IUPAC Name |

ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFO3/c1-2-23-18(22)16-6-4-3-5-15(16)17(21)8-7-12-9-13(19)11-14(20)10-12/h3-6,9-11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGLYSVDDJOXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644943 | |

| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-31-7 | |

| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.